molecular formula C33H58 B566442 17alpha(H),21alpha(H)-22RS-Trishomohopane CAS No. 105498-26-8

17alpha(H),21alpha(H)-22RS-Trishomohopane

Cat. No. B566442
CAS RN: 105498-26-8
M. Wt: 454.827
InChI Key: KTWXNNDHFXEEFL-MODSJZEKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“17alpha(H),21alpha(H)-22RS-Trishomohopane” is a type of hopanoid, which are pentacyclic triterpenoids . They are most commonly found in select groups of bacteria, all of which are aerobic . The characteristic base structure of a hopane has four cyclohexane rings and one cyclopentane ring .


Synthesis Analysis

Hopanoids are synthesized by a wide variety of cultured aerobic bacteria . There does not seem to be any obligate requirement for oxygen in their biosynthesis and cyclization of squalene to a pentacyclic triterpanoid with a hopane skeleton . Therefore, hopanoid synthesis might also be possible in anaerobes .


Molecular Structure Analysis

The molecular structure of “17alpha(H),21alpha(H)-22RS-Trishomohopane” was determined by a single crystal X-ray diffraction study . When analyzed using capillary GC-MS techniques, this compound had the same retention time as the later eluting 17alpha(H),21beta(H)-homohopane from crude oil .


Chemical Reactions Analysis

During diagenesis and catagenesis, the biological stereospecificity of hopanoids, particularly at C-17 and C-21 is usually lost, and isomers are generated . The term alpha beta hopane is commonly used as short-hand to denote hopanes with the 17alpha(H), 21beta(H) configuration, while alpha alpha hopane would denote 17alpha(H), 21alpha(H) stereochemistry .

Mechanism of Action

The enzyme 17alpha-hydroxylase converts pregnenolone and progesterone to their 17alpha-hydroxy forms . It mediates three key transformations in cortisol and sex hormone synthesis: pregnenolone → 17alpha-hydroxypregnenolone, progesterone → 17alpha-hydroxyprogesterone, and 17alpha-hydroxypregnenolone → DHEA .

properties

IUPAC Name

(3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWXNNDHFXEEFL-MODSJZEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)[C@@H]1CC[C@]2([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17alpha(H),21alpha(H)-22RS-Trishomohopane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.